6alpha-Chloro Triamcinolone Acetonide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluocinolone acetonide impurity L is a specific impurity associated with fluocinolone acetonide, a corticosteroid used in various medical treatments. This impurity is identified and characterized as part of the European Pharmacopoeia (EP) standards to ensure the purity and safety of pharmaceutical products containing fluocinolone acetonide .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of fluocinolone acetonide impurity L involves multiple steps, including the introduction of specific functional groups and the formation of the impurity through controlled reactions. The detailed synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies. general methods involve the use of fluocinolone acetonide as a starting material, followed by specific chemical reactions to introduce the impurity .
Industrial Production Methods
Industrial production of fluocinolone acetonide impurity L is carried out under strict regulatory guidelines to ensure consistency and quality. The process involves high-precision techniques such as high-performance liquid chromatography (HPLC) to isolate and quantify the impurity. The production is typically done in specialized facilities equipped with advanced analytical instruments .
Analyse Chemischer Reaktionen
Types of Reactions
Fluocinolone acetonide impurity L undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Fluocinolone acetonide impurity L is primarily used in analytical chemistry to develop and validate methods for detecting and quantifying impurities in pharmaceutical products. It serves as a reference standard in quality control laboratories to ensure the purity and safety of fluocinolone acetonide formulations. Additionally, it is used in research studies to understand the stability and degradation pathways of fluocinolone acetonide .
Wirkmechanismus
The mechanism of action of fluocinolone acetonide impurity L is not well-documented, as it is primarily an impurity rather than an active pharmaceutical ingredient. its presence can affect the overall efficacy and safety of fluocinolone acetonide products. The impurity may interact with molecular targets and pathways similar to those of fluocinolone acetonide, potentially influencing the drug’s pharmacokinetics and pharmacodynamics .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Fluocinolone acetonide impurity A
- Fluocinolone acetonide impurity B
- Fluocinolone acetonide impurity C
- Fluocinolone acetonide impurity D
Uniqueness
Fluocinolone acetonide impurity L is unique in its specific chemical structure and the conditions under which it is formed. Unlike other impurities, it may have distinct physicochemical properties that require specialized analytical techniques for detection and quantification. Its presence in pharmaceutical formulations is closely monitored to ensure compliance with regulatory standards .
Eigenschaften
CAS-Nummer |
1893-65-8 |
---|---|
Molekularformel |
C24H30ClFO6 |
Molekulargewicht |
468.9 g/mol |
IUPAC-Name |
(1S,2S,4R,8S,9S,11S,12R,13S,19S)-19-chloro-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C24H30ClFO6/c1-20(2)31-19-9-13-14-8-16(25)15-7-12(28)5-6-21(15,3)23(14,26)17(29)10-22(13,4)24(19,32-20)18(30)11-27/h5-7,13-14,16-17,19,27,29H,8-11H2,1-4H3/t13-,14-,16-,17-,19+,21-,22-,23-,24+/m0/s1 |
InChI-Schlüssel |
QGOSZLWHGXJGTG-VSXGLTOVSA-N |
Isomerische SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)C[C@@H](C5=CC(=O)C=C[C@@]53C)Cl)F)O |
Kanonische SMILES |
CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.